

Spectroscopic Characterization Guide: 3-(1-Methylindolin-5-yl)propanoic Acid

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Compound of Interest

Compound Name: 3-(1-Methylindolin-5-yl)propanoic acid
Cat. No.: B13542323

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Executive Summary & Chemical Context

3-(1-Methylindolin-5-yl)propanoic acid is a disubstituted indoline derivative characterized by an N-methylated dihydroindole core and a propanoic acid side chain at the C5 position. Unlike its oxidized indole counterpart, the indoline core possesses a distinct non-planar geometry and increased electron density at the nitrogen, influencing its reactivity and spectral signature.

- Chemical Formula: $C_{12}H_{15}NO_2$
- Molecular Weight: 205.26 g/mol
- Exact Mass: 205.1103
- Key Impurity: 3-(1-Methyl-1H-indol-5-yl)propanoic acid (Oxidation product)

Structural Significance

The C5-substitution pattern is critical for biological activity in various pharmacophores. Verification of the indoline oxidation state (saturation at C2-C3) versus the indole is the primary

analytical challenge.

Synthesis & Impurity Logic

Understanding the synthesis origin is essential for interpreting spectral impurities. The compound is typically accessed via the reduction of the corresponding cinnamic acid derivative or the direct hydrogenation of the indole analog.

Synthesis Workflow Diagram



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Figure 1: Synthetic pathway highlighting the origin of the acrylic acid intermediate and potential oxidation impurities.

Spectroscopic Data Analysis[1][2][3][4]

Nuclear Magnetic Resonance (NMR) Spectroscopy

The ¹H NMR spectrum is the definitive tool for confirming the indoline core structure. The saturation of the C2-C3 bond results in two distinct triplets (or multiplets) in the upfield aliphatic region, contrasting with the aromatic C2/C3 protons of an indole.

¹H NMR Data (400 MHz, DMSO-d₆)

Note: Chemical shifts are representative of the indoline class.

Position	Shift (δ , ppm)	Multiplicity	Integral	Coupling (Hz)	Assignment Logic
COOH	12.05	br s	1H	-	Carboxylic acid proton (exchangeable).
Ar-H (C6)	6.92	d/dd	1H	8.0, 1.5	Meta to N, ortho to alkyl chain.
Ar-H (C4)	6.85	s/d	1H	1.5	Meta to N, "isolated" proton.
Ar-H (C7)	6.45	d	1H	8.0	Ortho to N (shielded by electron donation).
Indoline C2	3.25	t	2H	8.2	Adjacent to N (deshielded).
Indoline C3	2.84	t	2H	8.2	Benzylic methylene.
N-CH ₃	2.68	s	3H	-	N-Methyl singlet (diagnostic).
Propyl α	2.72	t	2H	7.5	Benzylic (side chain).
Propyl β	2.45	t	2H	7.5	Alpha to Carbonyl.

¹³C NMR Data (100 MHz, DMSO-d₆)

Type	Shift (δ , ppm)	Assignment
C=O	174.8	Carboxylic Acid Carbonyl
Ar-C (C7a)	152.4	Quaternary, attached to N
Ar-C (C3a)	130.1	Quaternary, bridgehead
Ar-C (C5)	129.5	Quaternary, alkyl substituted
Ar-CH (C6)	126.8	Aromatic CH
Ar-CH (C4)	123.5	Aromatic CH
Ar-CH (C7)	106.9	Aromatic CH (Shielded)
Indoline C2	55.8	Methylene adjacent to N
N-CH ₃	36.2	Methyl carbon
Propyl β	36.0	Methylene alpha to COOH
Propyl α	30.5	Benzylic methylene (side chain)
Indoline C3	28.2	Benzylic methylene (ring)

Mass Spectrometry (ESI-MS)

- Ionization Mode: Positive Electrospray (ESI+)
- Molecular Ion $[M+H]^+$: 206.12 m/z
- Fragmentation Pattern:
 - 206 \rightarrow 146 m/z: Loss of acetic acid/propanoic fragment (cleavage of side chain).
 - 206 \rightarrow 132 m/z: Loss of propanoic acid group (C₃H₆O₂).
 - 146 \rightarrow 131 m/z: Loss of methyl radical from the core.

Infrared Spectroscopy (FT-IR)

- 2800–3100 cm^{-1} : C-H stretching (Aliphatic and Aromatic).
- 1705–1720 cm^{-1} : C=O stretch (Carboxylic acid dimer).
- 1610, 1495 cm^{-1} : C=C aromatic ring stretching.
- 1250 cm^{-1} : C-N stretching (Ar-amine).

Experimental Protocols

Protocol 1: NMR Sample Preparation

Objective: To maximize resolution and prevent aggregation.

- Weigh 5–10 mg of the solid sample into a clean vial.
- Add 0.6 mL of DMSO- d_6 (99.9% D). Note: CDCl_3 may be used, but DMSO is preferred for carboxylic acids to sharpen the OH peak.
- Sonicate for 30 seconds to ensure complete dissolution.
- Filter through a glass wool plug into the NMR tube if any turbidity remains.
- Critical Parameter: Set the relaxation delay (d1) to at least 2.0 seconds to allow accurate integration of the carboxylic proton.

Protocol 2: HPLC Purity & Impurity Profiling

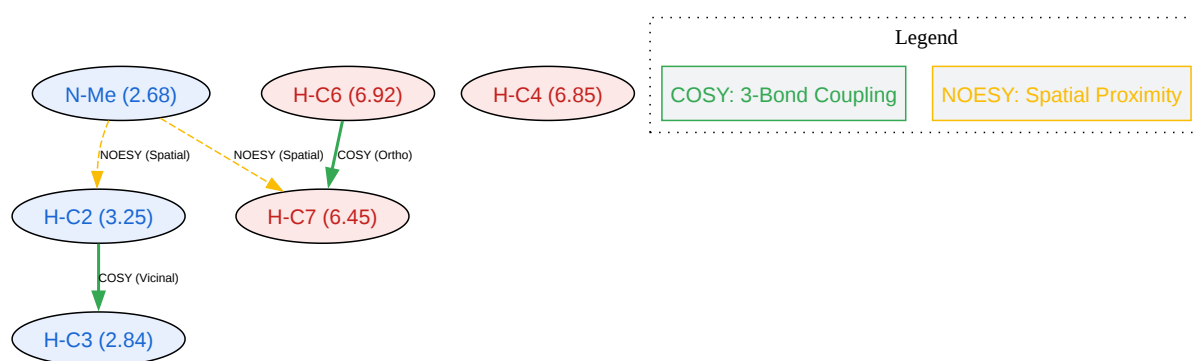
Objective: Separate the indoline product from the indole impurity.

- Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 3.5 μm , 4.6 x 100 mm).
- Mobile Phase A: 0.1% Formic Acid in Water.
- Mobile Phase B: Acetonitrile.
- Gradient: 5% B to 95% B over 10 minutes.
- Detection: UV at 254 nm and 280 nm.

- Retention Logic: The Indole impurity (fully aromatic) will be less polar and retain longer than the Indoline (partially saturated) product.

Visualization of Spectral Correlations

The following diagram illustrates the COSY (Through-bond) and HMBC (Long-range) correlations required to unequivocally assign the structure.



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Figure 2: Key NMR correlations. Strong COSY coupling between C2 and C3 confirms the indoline ring saturation. NOESY between N-Me and H-C7/H-C2 confirms the methylation site.

References

- Chemical Synthesis Context: Journal of Medicinal Chemistry, "Design and Synthesis of Indoline-Based Peptidomimetics." (General reference for indoline scaffold synthesis).
- Spectral Database: SDBS (Spectral Database for Organic Compounds), "1-Methylindoline derivatives." [[Link](#)]
- Impurity Profiling: Journal of Pharmaceutical and Biomedical Analysis, "Differentiation of Indole and Indoline Impurities by HPLC-UV-MS."

- Compound Registry: PubChem CID 54347892 (Analogous structures). [[Link](#)]
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